Cas no 921910-19-2 (2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide)

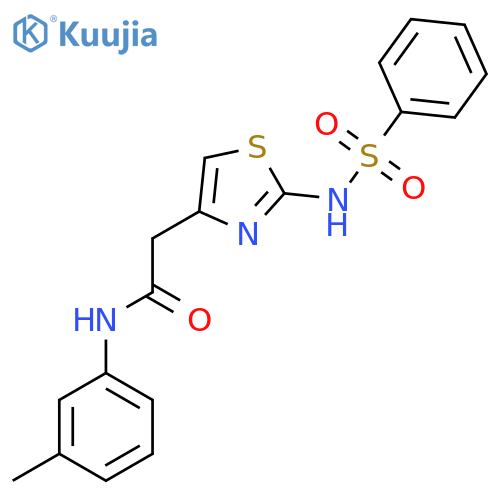

921910-19-2 structure

商品名:2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide

- 921910-19-2

- F2322-0835

- 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

- 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide

- AKOS024639354

-

- インチ: 1S/C18H17N3O3S2/c1-13-6-5-7-14(10-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)

- InChIKey: IFFZOJZIINESAW-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(NC1=NC(=CS1)CC(NC1=CC=CC(C)=C1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 387.07113376g/mol

- どういたいしつりょう: 387.07113376g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 573

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 125Ų

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2322-0835-3mg |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-50mg |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-2mg |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-10mg |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-30mg |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-40mg |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-2μmol |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-5mg |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-5μmol |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2322-0835-10μmol |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide |

921910-19-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

921910-19-2 (2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量